molecular formula C14H14ClFN2O2S B2486549 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide CAS No. 1394688-17-5

2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide

Cat. No.: B2486549
CAS No.: 1394688-17-5
M. Wt: 328.79
InChI Key: CBIBLFHVAYHEBH-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with a sulfonamide group, a chlorine atom, and a fluorophenyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.

    Substitution Reactions: The chlorine and fluorophenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the sulfonamide group.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potentially explored for its antimicrobial properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Pyridine Derivatives: Compounds with similar pyridine ring structures but different substituents.

Uniqueness

2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other sulfonamides and pyridine derivatives.

Properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)-N-propan-2-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O2S/c1-10(2)18(12-7-5-11(16)6-8-12)21(19,20)13-4-3-9-17-14(13)15/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIBLFHVAYHEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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